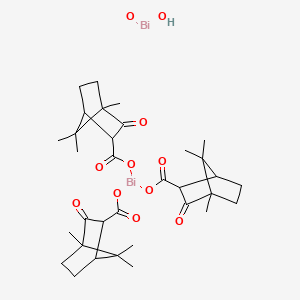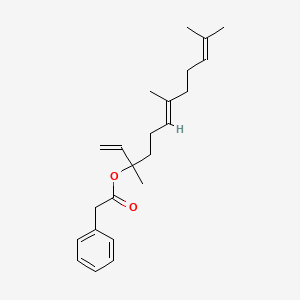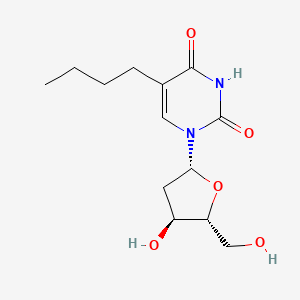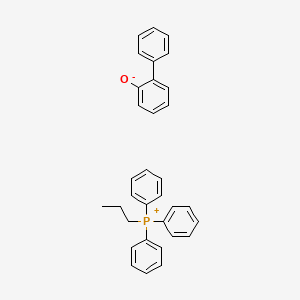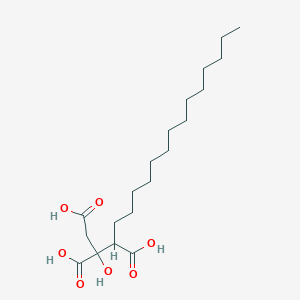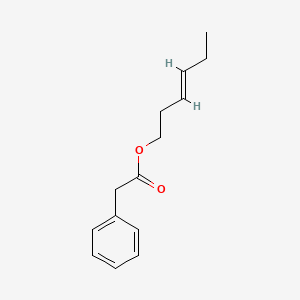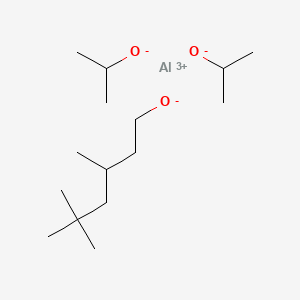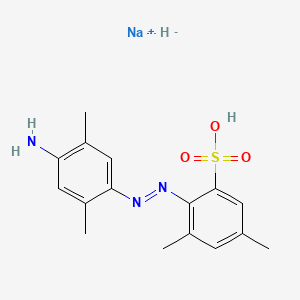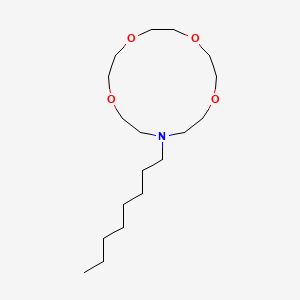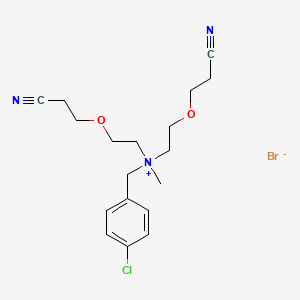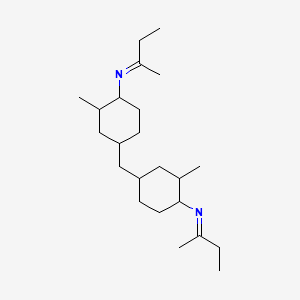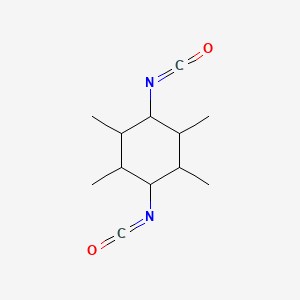
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is a chemical compound with the molecular formula C12H18N2O2. It is known for its unique structure, which includes two isocyanate groups attached to a cyclohexane ring substituted with four methyl groups. This compound is used in various industrial applications, particularly in the production of polyurethanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane can be synthesized through the phosgenation of 1,4-diamino-2,3,5,6-tetramethylcyclohexane. The reaction typically involves the use of phosgene (COCl2) as a reagent under controlled conditions to ensure safety and efficiency. The reaction is carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained at around 50-80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phosgene and the diamine into a reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Aplicaciones Científicas De Investigación
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in biomaterials and tissue engineering.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
Mecanismo De Acción
The mechanism of action of 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes, where the compound acts as a cross-linking agent, providing strength and flexibility to the resulting polymer .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another diisocyanate compound with a similar structure but different reactivity and applications.
1,6-Diisocyanatohexane: A linear diisocyanate used in the production of polyurethanes with different properties.
Uniqueness
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is unique due to its cyclohexane ring structure with four methyl groups, which provides steric hindrance and affects its reactivity. This makes it suitable for specific applications where other diisocyanates may not perform as well .
Propiedades
Número CAS |
84712-83-4 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h7-12H,1-4H3 |
Clave InChI |
QKNMFOYJBHCEGR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(C1N=C=O)C)C)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


